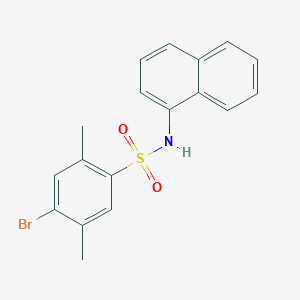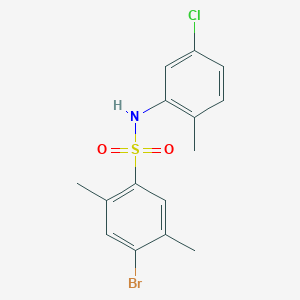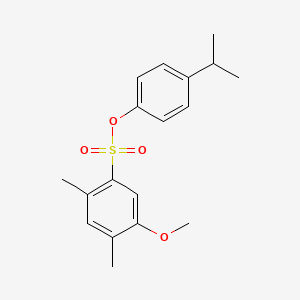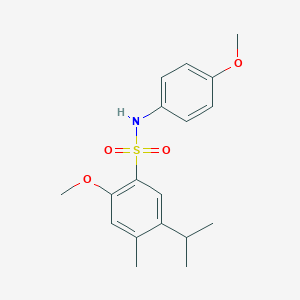
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Diclofenac is classified as a COX-2 inhibitor, which means it selectively inhibits the production of prostaglandins that are responsible for inflammation, pain, and fever.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation, pain, and fever. By inhibiting COX, Diclofenac reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the migration of leukocytes to sites of inflammation and to reduce the production of reactive oxygen species. In addition, Diclofenac has been found to have a number of cardiovascular effects, including the inhibition of platelet aggregation and the reduction of blood pressure.
実験室実験の利点と制限
Diclofenac is a widely used drug in laboratory experiments due to its well-established pharmacological profile and availability. It is also relatively inexpensive compared to other drugs used for similar purposes. However, Diclofenac has limitations in terms of its selectivity for COX-2 over COX-1, which can lead to gastrointestinal side effects. In addition, Diclofenac has been shown to have a number of potential toxic effects, including hepatotoxicity and nephrotoxicity.
将来の方向性
There are a number of future directions for research on Diclofenac. One area of interest is the development of more selective COX-2 inhibitors that have fewer side effects than Diclofenac. Another area of interest is the investigation of the potential use of Diclofenac in the treatment of cancer, Alzheimer's disease, and migraine. Finally, there is a need for further research into the potential toxic effects of Diclofenac and the development of strategies to mitigate these effects.
Conclusion:
Diclofenac is a widely used drug with well-established pharmacological properties. It is a COX-2 inhibitor that is used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. Diclofenac has a number of biochemical and physiological effects, including the reduction of inflammation, pain, and fever. However, Diclofenac has limitations in terms of its selectivity for COX-2 over COX-1 and its potential toxic effects. Further research is needed to develop more selective COX-2 inhibitors and to investigate the potential use of Diclofenac in the treatment of cancer, Alzheimer's disease, and migraine.
合成法
The synthesis of Diclofenac involves the reaction of 2,5-dichloroaniline with 2-methoxybenzenesulfonyl chloride in the presence of a base, followed by the addition of ethyl magnesium bromide to the resulting intermediate. The reaction is then quenched with water and the product is isolated by filtration and recrystallization.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and postoperative pain. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and migraine.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-3-10-4-7-14(21-2)15(8-10)22(19,20)18-13-9-11(16)5-6-12(13)17/h4-9,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHQAGZGMLABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)


